molecular formula C8H12N2O4S4 B12665517 Bis(carboxymethyl)ethylene dithiocarbamate CAS No. 64059-06-9

Bis(carboxymethyl)ethylene dithiocarbamate

Cat. No.: B12665517
CAS No.: 64059-06-9
M. Wt: 328.5 g/mol
InChI Key: FNWUENKHSUYDGL-UHFFFAOYSA-N
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Description

Ethylenebis(iminocarbonothioylthio)diacetic acid is a chemical compound with the molecular formula C10H16N2O4S4. It is known for its unique structure, which includes two iminocarbonothioylthio groups attached to an ethylene backbone, and two acetic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(iminocarbonothioylthio)diacetic acid typically involves the reaction of ethylenediamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Ethylenediamine reacts with carbon disulfide to form ethylenebis(iminocarbonothioylthio) intermediate.
  • The intermediate is then reacted with chloroacetic acid to form Ethylenebis(iminocarbonothioylthio)diacetic acid.

Industrial Production Methods

In industrial settings, the production of Ethylenebis(iminocarbonothioylthio)diacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(iminocarbonothioylthio)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The iminocarbonothioylthio groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethylenebis(iminocarbonothioylthio)diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its therapeutic potential in treating metal poisoning due to its strong chelating properties.

    Industry: Utilized in the formulation of metal ion sequestrants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Ethylenebis(iminocarbonothioylthio)diacetic acid primarily involves its ability to chelate metal ions. The iminocarbonothioylthio groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal detoxification and stabilization of metal ions in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar applications.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure and function.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer chelating sites.

Uniqueness

Ethylenebis(iminocarbonothioylthio)diacetic acid is unique due to its dual iminocarbonothioylthio groups, which provide stronger and more selective chelation compared to other chelating agents. This makes it particularly effective in applications requiring high specificity and stability.

Properties

CAS No.

64059-06-9

Molecular Formula

C8H12N2O4S4

Molecular Weight

328.5 g/mol

IUPAC Name

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid

InChI

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14)

InChI Key

FNWUENKHSUYDGL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O

Origin of Product

United States

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